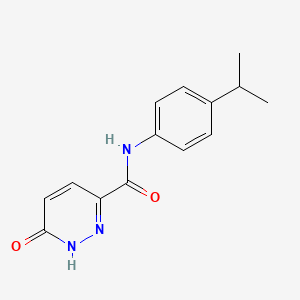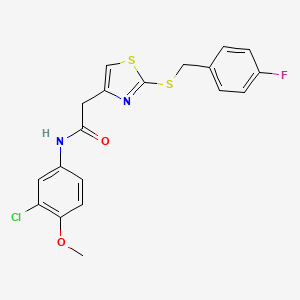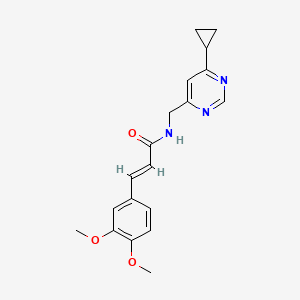![molecular formula C16H13F3N2O3 B2648007 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 343372-64-5](/img/structure/B2648007.png)
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the CAS Number: 343372-64-5. It has a molecular weight of 338.29 .
Molecular Structure Analysis
The InChI code of the compound is1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22) . This code represents the compound’s molecular structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties like melting point, boiling point, or solubility might be available in specialized chemical databases or literature.Scientific Research Applications
Corrosion Inhibition
A study explored the corrosion inhibition properties of N-Phenyl-benzamide derivatives, emphasizing the role of nitro (NO2) substituents. The research demonstrated that nitro substituents decrease the inhibition efficiency, while methoxy (OCH3) substituents enhance it. These compounds were found to act as interface corrosion inhibitors for mild steel in acidic environments, showing significant adsorption at the metal/electrolyte interface and obeying the Langmuir adsorption isotherm (Mishra et al., 2018).
Chemical Sensing
N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Their high selectivity towards CN− makes them practical for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).
Crystal Structure Analysis
The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide has been determined, providing insights into molecular and crystal engineering. This structural information can be pivotal for the development of new materials and drugs (Saeed, Hussain, & Flörke, 2008).
Polymer Synthesis
Research on the synthesis of well-defined poly(p-benzamide) and block copolymers containing aramide with low polydispersity highlights the application of nitrophenyl benzamides in developing advanced polymeric materials. This work demonstrates the potential for creating new polymer architectures with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Antimicrobial Agents
A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The research found these compounds exhibited broad-spectrum activity against various microorganisms, indicating their potential as antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLGFZIZSWSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


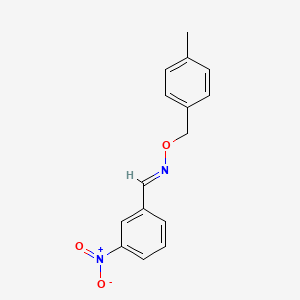
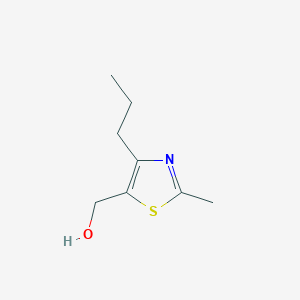

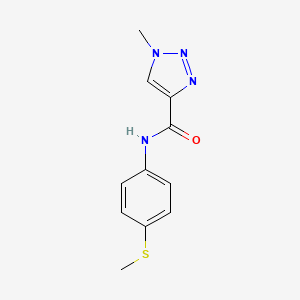
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine](/img/structure/B2647936.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647938.png)


